Ethane, 1,2-bis(2-fluoroethoxy)-

Description

Contextualization within Fluorinated Ether Chemistry

Fluorinated ethers, a class of organic compounds where one or more hydrogen atoms in an ether molecule are replaced by fluorine, are known for their desirable characteristics. chemrxiv.orgmdpi.com The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent ether, often leading to enhanced thermal stability, oxidative resistance, and unique solvation capabilities. mdpi.comacs.org

Ethane, 1,2-bis(2-fluoroethoxy)- (also referred to in some literature as FDEE) is a specific example of a monofluoro-ether. chemrxiv.orgpnas.org Unlike more heavily fluorinated ethers, the presence of a single fluorine atom on each ethoxy group strikes a balance between modifying the electronic properties of the molecule and maintaining favorable characteristics of the parent ether, such as salt solubility. chemrxiv.orgmdpi.comacs.org Research in this area often compares the properties of such monofluoro-ethers to their non-fluorinated or more highly fluorinated counterparts to understand the structure-property relationships. mdpi.compnas.org

Significance and Research Rationale for Ethane, 1,2-bis(2-fluoroethoxy)-

The primary rationale for the academic investigation of Ethane, 1,2-bis(2-fluoroethoxy)- lies in its potential as a specialized solvent, particularly as an electrolyte component in high-energy-density batteries. chemrxiv.orgacs.orgpnas.org The electron-withdrawing nature of the fluorine atoms can enhance the oxidative stability of the ether, a critical requirement for electrolytes in high-voltage lithium metal batteries. chemrxiv.orgpnas.org

Researchers have hypothesized that the monofluorination in Ethane, 1,2-bis(2-fluoroethoxy)- can create a unique solvation environment for lithium ions (Li+). chemrxiv.orgacs.org The highly polar monofluoro -CH2F group can induce a strong interaction with Li+, potentially leading to improved ion transport and the formation of a stable and protective solid electrolyte interphase (SEI) on the battery's electrodes. chemrxiv.orgacs.orgrsc.org A stable SEI is crucial for preventing dendrite growth and ensuring the long-term cyclability and safety of lithium metal batteries. pnas.org

Furthermore, the synthesis of Ethane, 1,2-bis(2-fluoroethoxy)- from relatively low-cost precursors suggests its potential for scalable production, a key factor for practical applications. chemrxiv.orgacs.org

Scope of Academic Inquiry into Ethane, 1,2-bis(2-fluoroethoxy)-

Academic inquiry into Ethane, 1,2-bis(2-fluoroethoxy)- has been focused and strategic, primarily revolving around its electrochemical applications. Key areas of investigation include:

Synthesis and Characterization: A fundamental aspect of the research involves the development of efficient synthetic routes. One reported method is a one-step substitution reaction using 1,2-bis(2-chloroethoxy)ethane (B86423) (ClDEE) and potassium fluoride (B91410) (KF). chemrxiv.orgacs.org The successful synthesis and purity of the compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR). chemrxiv.orgacs.org

Electrochemical Performance Evaluation: A significant portion of the research is dedicated to evaluating the performance of Ethane, 1,2-bis(2-fluoroethoxy)- as an electrolyte solvent in lithium metal batteries. This involves fabricating battery cells and testing their cycling stability, coulombic efficiency, and rate capability, often at high voltages. chemrxiv.orgacs.orgrsc.org

Interfacial Studies: Understanding the composition and properties of the solid electrolyte interphase (SEI) formed on the electrodes is a critical area of inquiry. Techniques like X-ray photoelectron spectroscopy (XPS) are employed to analyze the chemical composition of the SEI, providing insights into how the fluorinated ether contributes to its formation and stability. chemrxiv.orgacs.org

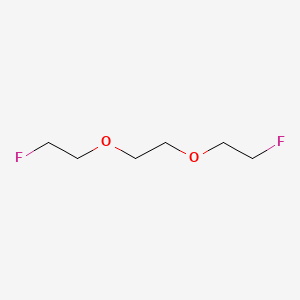

Structure

3D Structure

Properties

CAS No. |

63938-33-0 |

|---|---|

Molecular Formula |

C6H12F2O2 |

Molecular Weight |

154.15 g/mol |

IUPAC Name |

1,2-bis(2-fluoroethoxy)ethane |

InChI |

InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |

InChI Key |

CQEZINWOTGMJQC-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCF)OCCF |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ethane, 1,2 Bis 2 Fluoroethoxy

Established Laboratory Synthesis Protocols for Ethane, 1,2-bis(2-fluoroethoxy)-

In a laboratory setting, the synthesis of Ethane, 1,2-bis(2-fluoroethoxy)- can be approached in two primary ways, both revolving around the core principles of the Williamson ether synthesis.

The key to synthesizing Ethane, 1,2-bis(2-fluoroethoxy)- lies in the strategic choice and preparation of its precursors. The two most common strategies involve:

Strategy A: Reaction of Ethylene (B1197577) Glycol with a 2-Fluoroethylating Agent: In this approach, ethylene glycol is deprotonated to form a dialkoxide, which then acts as a nucleophile. This dialkoxide reacts with two equivalents of a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or 2-fluoroethyl chloride) or another suitable 2-fluoroethyl derivative with a good leaving group (e.g., a tosylate or mesylate). The SN2 reaction mechanism dictates that the carbon atom attached to the leaving group is attacked by the alkoxide, leading to the formation of the ether linkage. wikipedia.orgmasterorganicchemistry.com

Strategy B: Reaction of 2-Fluoroethanol (B46154) with a 1,2-Dihaloethane: Alternatively, 2-fluoroethanol can be deprotonated with a strong base to form the corresponding alkoxide. youtube.com This alkoxide then reacts with a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. chemicalbook.comchemicalbook.com In this case, two sequential SN2 reactions occur, with two molecules of the 2-fluoroethoxide displacing the halide ions from the 1,2-dihaloethane to yield the final product.

The choice between these strategies often depends on the availability and reactivity of the starting materials. byjus.com For instance, primary alkyl halides are preferred for SN2 reactions to minimize competing elimination reactions. masterorganicchemistry.com

To maximize the yield and purity of Ethane, 1,2-bis(2-fluoroethoxy)-, careful optimization of the reaction conditions is crucial. Key parameters to consider include:

Base: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide. masterorganicchemistry.com Common bases used in Williamson ether synthesis include sodium hydride (NaH) and potassium hydride (KH), which have the advantage that the byproduct, hydrogen gas, simply bubbles out of the reaction mixture. youtube.com Other strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can also be employed.

Solvent: The choice of solvent is critical. The parent alcohol of the alkoxide can be used as the solvent, such as in the case of using sodium ethoxide in ethanol. masterorganicchemistry.com Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers like tetrahydrofuran (B95107) (THF) and diethyl ether are also common choices, particularly when using metal hydrides as the base. masterorganicchemistry.com

Temperature: The reaction temperature influences the rate of the reaction. Gentle heating is often employed to accelerate the SN2 reaction. However, excessively high temperatures can promote side reactions, such as elimination.

Catalyst Systems: To enhance the reaction rate, especially with less reactive halides, a phase-transfer catalyst (PTC) can be utilized. fluorochem.co.uk PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. fluorochem.co.ukcrdeepjournal.org In some cases, the addition of an iodide salt can improve the rate of reaction with an alkyl chloride by an in-situ halide exchange to the more reactive alkyl iodide. byjus.com

| Parameter | Common Choices | Rationale |

| Base | Sodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (NaOH) | Deprotonates the alcohol to form the more reactive alkoxide. |

| Solvent | Parent Alcohol, THF, DMSO, Diethyl Ether | Provides a medium for the reaction and can influence reactivity. |

| Leaving Group | I > Br > Cl > OTs > OMs | A better leaving group increases the rate of the SN2 reaction. |

| Catalyst | Quaternary Ammonium Salts, Quaternary Phosphonium Salts, Iodide Salts | Enhances reaction rates, especially in multiphase systems or with unreactive halides. |

Scalable Industrial Production Processes for Ethane, 1,2-bis(2-fluoroethoxy)-

While specific details on the industrial production of Ethane, 1,2-bis(2-fluoroethoxy)- are not extensively published, the principles of scaling up the laboratory synthesis can be applied. The industrial synthesis would likely follow similar chemical routes but with a focus on efficiency, safety, and cost-effectiveness.

For large-scale production, process intensification techniques can offer significant advantages over traditional batch processing. Continuous flow reactors, for example, can provide better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. The smaller reaction volumes at any given time in a flow reactor can mitigate the risks associated with highly exothermic reactions. While not specifically documented for this compound, the application of flow chemistry to Williamson ether syntheses is a known strategy for process improvement.

On an industrial scale, maximizing yield and ensuring high purity are paramount. This can be achieved through several techniques:

Stoichiometric Control: Precise control over the ratio of reactants is crucial to minimize the formation of byproducts.

Purification Methods: Post-synthesis purification would likely involve distillation to separate the product from unreacted starting materials and byproducts. The relatively high boiling point of Ethane, 1,2-bis(2-fluoroethoxy)- makes it amenable to this technique.

Byproduct Removal: In syntheses involving halide leaving groups, the resulting inorganic salts must be efficiently removed, typically through filtration or washing. For certain applications, minimizing the final halide ion content is critical. google.com

| Technique | Purpose |

| Continuous Flow Reaction | Improved heat transfer, safety, and process control. |

| Distillation | Primary method for purification of the final product. |

| Filtration/Washing | Removal of inorganic salt byproducts. |

| Precise Stoichiometric Control | Maximization of reactant conversion to the desired product. |

Chemical Reactivity and Mechanistic Pathways of Ethane, 1,2 Bis 2 Fluoroethoxy

Oxidative Transformations and Resulting Chemical Products

The oxidation of ethers can proceed through several pathways, often involving the carbon-hydrogen bonds adjacent to the ether oxygen. For "Ethane, 1,2-bis(2-fluoroethoxy)-," the primary sites for oxidative attack would be the methylene (B1212753) groups of the ethoxy moieties. The presence of the electron-withdrawing fluorine atom on the terminal carbon of each ethoxy group is expected to increase the oxidative stability of the molecule compared to its non-fluorinated analog, 1,2-diethoxyethane. This is a common characteristic of fluorinated compounds, which often exhibit enhanced thermal and chemical stability.

Strong oxidizing agents could potentially lead to the cleavage of the C-O bonds or oxidation of the alkyl chains. However, specific products from such reactions are not documented in the available literature. In the context of its application as a potential electrolyte component in batteries, its resistance to oxidation is a critical property.

Due to the lack of specific experimental data, a detailed table of oxidative transformation products cannot be provided at this time.

Reductive Pathways and Product Derivatization

The reduction of "Ethane, 1,2-bis(2-fluoroethoxy)-" is not a commonly explored reaction pathway. Ethers are generally resistant to reduction under typical catalytic hydrogenation conditions. Cleavage of the ether linkage would require harsh reducing agents, such as strong acids in the presence of a reducing agent or reactive metal complexes. The C-F bond is also generally stable to reduction.

Given the stability of the ether and C-F bonds, significant derivatization through reductive pathways is unlikely without resorting to highly reactive and specialized reagents. No specific studies detailing the reductive derivatization of this compound were found in the reviewed literature.

A data table for reductive pathway products is not available due to the absence of research in this area.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving "Ethane, 1,2-bis(2-fluoroethoxy)-" could theoretically occur at the carbon atom bearing the fluorine. The fluorine atom can act as a leaving group, particularly if activated. However, the C-F bond is the strongest single bond in organic chemistry, making nucleophilic substitution challenging. The reaction would likely require a potent nucleophile and potentially harsh conditions to proceed.

The ether linkages are generally poor leaving groups and would not be expected to participate in nucleophilic substitution reactions unless first activated, for example, by a strong acid. The electron-withdrawing nature of the fluorine atoms may slightly increase the electrophilicity of the adjacent carbon atoms, but the primary barrier remains the strength of the C-F bond.

Detailed research on the scope and products of nucleophilic substitution reactions for this specific compound is not available.

| Reactant | Nucleophile | Predicted Product(s) | Reaction Conditions | Reference |

| Ethane, 1,2-bis(2-fluoroethoxy)- | Strong Nucleophile (e.g., RS⁻, RO⁻) | Ethane, 1,2-bis(2-(nucleophil)ethoxy)- | Harsh (e.g., high temperature) | Hypothetical |

This table is hypothetical and for illustrative purposes only, as no specific experimental data was found.

Coordination Chemistry and Metal Ion Interactions

The oxygen atoms of the ether linkages in "Ethane, 1,2-bis(2-fluoroethoxy)-" possess lone pairs of electrons, making them potential coordination sites for metal ions. This is a well-known characteristic of glymes (glycol dimethyl ethers), which are structurally related. The molecule can act as a bidentate or potentially a tetradentate ligand, depending on the conformation it adopts to chelate a metal center.

The presence of the fluorine atoms could influence the coordination behavior in several ways. The electron-withdrawing effect of fluorine would decrease the electron density on the oxygen atoms, thereby reducing their basicity and potentially weakening their coordination to metal ions compared to non-fluorinated analogues. However, the unique electronic properties and steric profile imparted by the fluorine atoms might also lead to the formation of novel metal complexes with interesting catalytic or material properties.

| Metal Ion | Predicted Coordination Mode | Potential Application | Reference |

| Li⁺, Na⁺, K⁺ | Bidentate or Tetradentate | Electrolytes for batteries | General knowledge on glymes |

| Transition Metals (e.g., Cu²⁺, Ni²⁺) | Bidentate or Tetradentate | Catalysis, material science | Hypothetical |

This table is based on general principles of coordination chemistry and is for illustrative purposes, as specific documented examples for this compound are lacking.

Electrochemical Applications of Ethane, 1,2 Bis 2 Fluoroethoxy in Energy Storage Systems

Role as an Electrolyte Component in High-Performance Lithium Metal Batteries

Ethane, 1,2-bis(2-fluoroethoxy)- has been identified as a key solvent for electrolytes in lithium metal batteries, primarily due to its ability to enhance ionic conductivity, promote the formation of a stable protective layer on the lithium anode, and mitigate the growth of detrimental lithium dendrites.

The degree of fluorination in ether-based solvents plays a critical role in determining the electrolyte's ionic conductivity and the solvation behavior of lithium ions (Li⁺). Ethane, 1,2-bis(2-fluoroethoxy)- (BFE), as a monofluorinated ether, demonstrates significantly enhanced performance compared to its non-fluorinated counterpart, diethyl ether (DEE).

Research has shown that BFE-based electrolytes can achieve a high ionic conductivity of 8 mS/cm at 30°C. griffith.edu.auresearchgate.net This high conductivity is attributed to its unique Li⁺ solvation structure. Molecular dynamics simulations reveal that while the low solvating power of non-fluorinated DEE leads to large, unevenly distributed solvation clusters, BFE promotes the formation of smaller, well-distributed solvation clusters. nih.gov This homogeneous morphology is maintained even at low temperatures, facilitating faster ion transport. nih.gov

The introduction of the monofluoride group (–CH₂F) into the ether structure modifies the Li⁺ solvation environment. mdpi.com The strong coordination interaction of the monofluoride group helps regulate the solvation capability, enabling fast ionic transport. nih.gov This leads to a desirable solvation structure composed of solvent-separated ion pairs (SSIPs) and contact ion pairs (CIPs), which is crucial for efficient Li⁺ movement. nih.gov Theoretical calculations suggest that while the fluorine atom weakens the interaction between the ether's oxygen and the Li⁺ ion, it creates additional ion conduction pathways through C-F···Li⁺ interactions, which can enhance the dissociation of lithium salts. griffith.edu.aumdpi.com

| Property | Ethane, 1,2-bis(2-fluoroethoxy)- (BFE) | Diethyl Ether (DEE) |

| Ionic Conductivity | 8 mS/cm at 30°C griffith.edu.auresearchgate.net | Low (due to poor salt dissociation) nih.gov |

| Li⁺ Solvation | Small, well-distributed clusters nih.gov | Large, unevenly distributed clusters nih.gov |

| Primary Solvation Structure | Mix of SSIPs and CIPs nih.gov | Primarily large aggregates nih.gov |

A stable solid-electrolyte interphase (SEI) is paramount for the long-term cycling and safety of lithium metal batteries. Ethane, 1,2-bis(2-fluoroethoxy)- contributes to the formation of a robust and effective SEI on the surface of the lithium metal anode. mdpi.com

Due to the presence of fluorine, BFE participates in the electrochemical reduction at the anode surface to form a fluorine-rich SEI. rsc.org This SEI is enriched with lithium fluoride (B91410) (LiF), a highly desirable component. nih.gov LiF is known for its chemical inertness, low electronic conductivity, and high mechanical strength, which helps to effectively passivate the reactive lithium metal surface and prevent continuous electrolyte decomposition. nih.gov The formation of a LiF-rich SEI is a key factor in improving the reversibility and stability of lithium metal anodes. nih.gov Furthermore, while pure LiF has poor ionic conductivity, the nanocrystalline nature of LiF within the SEI, combined with heterogeneous grain boundaries with other inorganic components like Li₂CO₃, can provide pathways for facile lithium-ion transport. rsc.org

The formation and growth of lithium dendrites are a major failure mechanism in lithium metal batteries, leading to short circuits and safety hazards. The use of Ethane, 1,2-bis(2-fluoroethoxy)- as an electrolyte solvent helps to suppress dendrite formation primarily through the formation of a high-quality SEI.

A stable, uniform, and mechanically robust SEI, such as the LiF-rich layer formed from BFE, can physically block the penetration of lithium dendrites. griffith.edu.auwpmucdn.com The uniform nature of the SEI promotes even lithium-ion flux and deposition, discouraging the localized growth that leads to dendrite nucleation. griffith.edu.aunih.gov By regulating the lithium deposition morphology and providing effective passivation, the BFE-derived SEI enhances the cycling stability and safety of the battery. nih.govwpmucdn.comnih.gov The self-suppression of dendrite growth is a critical advantage conferred by electrolytes containing this monofluorinated ether. nih.gov

Electrochemical Stability and Oxidation Resistance Studies in Battery Environments

An ideal electrolyte must possess a wide electrochemical stability window, meaning it should resist oxidation at the high potentials of the cathode and reduction at the low potentials of the anode. Ethane, 1,2-bis(2-fluoroethoxy)- exhibits commendable oxidative stability, making it suitable for use with high-voltage cathodes.

Studies have reported a high oxidation stability for BFE of up to 4.7 V vs. Li/Li⁺. griffith.edu.auresearchgate.net This stability is a significant improvement over traditional non-fluorinated ethers, whose application is often limited by their poor oxidative stability (typically < 4 V). griffith.edu.aunih.gov The fluorination of the ether molecule is a key strategy to enhance its electrochemical stability, allowing for the development of electrolytes that can be paired with next-generation high-energy cathode materials. nih.gov

| Compound | Oxidation Stability (vs. Li/Li⁺) |

| Ethane, 1,2-bis(2-fluoroethoxy)- (BFE) | 4.7 V griffith.edu.auresearchgate.net |

| Typical Non-Fluorinated Ethers | < 4.0 V griffith.edu.au |

Comparative Analysis with Other Fluorinated and Non-Fluorinated Ethers in Battery Systems

The performance of Ethane, 1,2-bis(2-fluoroethoxy)- is best understood through comparison with both its non-fluorinated parent molecule and other fluorinated ethers.

Compared to non-fluorinated diethyl ether (DEE) , BFE offers superior performance in nearly every key metric for battery electrolytes. As previously noted, BFE provides significantly higher ionic conductivity due to better lithium salt dissociation and Li⁺ solvation characteristics. nih.govmdpi.com Its main advantage is the ability to form a stable, LiF-rich SEI, which is not possible with DEE, leading to better interfacial stability and dendrite suppression. mdpi.comrsc.org Furthermore, its oxidation stability (4.7 V) is substantially higher than that of DEE. griffith.edu.auresearchgate.net

When compared with highly fluorinated ethers , the benefits of BFE's mono-fluorination become apparent. While a higher degree of fluorination can further increase oxidative stability, it often comes at the cost of reduced ionic conductivity and poor lithium salt solvation ability. rsc.orgnih.gov Highly fluorinated ethers can be "solvent-phobic," struggling to dissolve the lithium salt necessary for ionic conduction. nih.gov BFE strikes a balance, achieving enhanced stability from its fluorine content without sacrificing the ether's fundamental ability to dissolve lithium salts and facilitate fast ion transport. mdpi.comnih.gov This controlled approach to fluorination allows for the optimization of both transport properties and interfacial stability. nih.gov

Applications of Ethane, 1,2 Bis 2 Fluoroethoxy in Materials Science and Polymer Chemistry

Development of Advanced Functional Materials Utilizing Ethane, 1,2-bis(2-fluoroethoxy)-

The primary application of Ethane, 1,2-bis(2-fluoroethoxy)- and its close derivatives in advanced functional materials is as an electrolyte additive or solvent in high-performance batteries. msesupplies.comchemicalbook.comnih.govchemfish.com The introduction of fluorine atoms into the ether structure can significantly enhance the electrochemical stability and performance of lithium-ion batteries.

Fluorinated ethers are known to form a stable solid electrolyte interphase (SEI) on the electrode surface. This is crucial for the longevity and safety of batteries. For instance, related fluorinated ether compounds are used in non-aqueous electrolyte secondary batteries to improve their properties. The presence of fluorine helps in creating a robust SEI layer that can suppress the growth of lithium dendrites, a major cause of battery failure and safety hazards.

Research on similar fluorinated ethers has demonstrated their ability to improve the performance of lithium metal batteries by enabling long cycle life and high coulombic efficiency. While specific data for Ethane, 1,2-bis(2-fluoroethoxy)- is limited, the general properties of fluorinated ethers suggest its potential in these applications. The key is the ability of these compounds to contribute to a stable electrochemical environment within the battery cell.

| Compound Name | Application | Observed Benefit |

| Ethane, 1,2-bis(2-fluoroethoxy)- | Electrolyte Additive | Potential for improved battery performance and stability |

| 1,3,5-Trifluorobenzene | Electrolyte Additive | Produces a LiF-rich solid electrolyte interface (SEI) with high thermal stability. rsc.org |

| Vinyl sulfones | SEI-forming additives | Form an effective passivation film on electrode surfaces. researchgate.net |

This table presents data for Ethane, 1,2-bis(2-fluoroethoxy)- and related compounds to illustrate the functional benefits of fluorinated additives in electrolytes.

Formation of Stable Films for Coatings and Adhesives

Fluorinated compounds are highly sought after for creating stable films for coatings and adhesives due to their low surface energy, hydrophobicity, and chemical inertness. google.com While direct studies on Ethane, 1,2-bis(2-fluoroethoxy)- for this purpose are not widely available, the properties of analogous fluorinated ethers and polymers provide strong indications of its potential.

Fluorinated alkyl vinyl ethers, for example, are used as additives in coatings and adhesives to improve surface properties. They can reduce surface tension, which enhances wetting, flow, and leveling of the coating formulation. adhesivesmag.com Once cured, these fluorinated components migrate to the surface, creating a film with low surface energy, which imparts anti-blocking, and improved chemical and abrasion resistance. adhesivesmag.com

Fluorinated epoxides have also been investigated as surface modifying agents in UV-curable systems. researchgate.net They contribute to hydrophobicity, chemical stability, and good release properties. researchgate.net Given the structural similarities, Ethane, 1,2-bis(2-fluoroethoxy)- could potentially be incorporated into coating formulations to form stable, protective films with desirable surface properties. The ether linkages would provide flexibility, while the fluoroethoxy groups would ensure low surface energy and high stability.

Role as a Monomer or Component in Polymer Synthesis

The synthesis of fluoropolymers can be achieved either through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. umn.edu Ethane, 1,2-bis(2-fluoroethoxy)- possesses two terminal fluoroethoxy groups, which, depending on the reaction conditions, could potentially act as a monomer or a comonomer in certain polymerization reactions.

For instance, the synthesis of fluorinated polyethers has been achieved through the polymerization of fluorinated epoxides. mdpi.com While Ethane, 1,2-bis(2-fluoroethoxy)- is not an epoxide, its di-functional nature suggests it could be used as a chain extender or a segment in the synthesis of block copolymers. The incorporation of such a fluorinated ether segment would be expected to impart properties such as increased flexibility, thermal stability, and chemical resistance to the resulting polymer.

The use of comonomers is a common strategy to tailor the properties of polymers. nih.govresearchgate.net Introducing a fluorinated comonomer like Ethane, 1,2-bis(2-fluoroethoxy)- into a polymer backbone could be a viable method to create materials with a specific balance of properties, such as combining the mechanical strength of a hydrocarbon-based polymer with the surface properties and stability of a fluoropolymer. However, specific research detailing the use of Ethane, 1,2-bis(2-fluoroethoxy)- as a monomer is currently limited.

Crosslinking Chemistry and Network Formation in Material Design

Crosslinking is a critical process in material design to enhance the mechanical properties, thermal stability, and chemical resistance of polymers. Various strategies exist for the crosslinking of fluorine-containing polymers. nih.gov While there is no direct evidence of Ethane, 1,2-bis(2-fluoroethoxy)- being used as a crosslinking agent, its structure suggests potential pathways for its involvement in network formation.

If the terminal fluorine atoms could be made reactive under certain conditions, or if the molecule is modified to include reactive functional groups, it could act as a crosslinker. For example, related di-functional ethers with different reactive end groups are used as crosslinking reagents. The synthesis of crosslinked ether-based polymers for battery applications has been demonstrated using glycerol (B35011) triglycidyl ether as a crosslinker to form a network structure. rsc.org

Ethane, 1,2 Bis 2 Fluoroethoxy As a Solvent and Reagent in Organic Synthesis

Solvation Properties and Their Impact on Reaction Kinetics

Fluorinated ethers are often characterized by their "non-solvating" nature, particularly towards cations. This property arises from the electron-withdrawing effect of the fluorine atoms, which reduces the electron density on the ether oxygens, thereby weakening their ability to coordinate with positively charged species. In the context of a reaction mechanism, this can have several implications:

Influence on Ion Pairs: In reactions involving ionic intermediates, the low solvating power of a fluorinated ether like Ethane, 1,2-bis(2-fluoroethoxy)- could lead to the formation of tighter ion pairs between a cation and its counter-anion. This can, in turn, affect the reactivity and selectivity of the reaction.

Reaction Rate: The rate of a reaction can be significantly influenced by the solvent's ability to stabilize the transition state. For reactions proceeding through a charged transition state, a less polar, non-solvating solvent may slow down the reaction compared to a more polar, coordinating solvent. Conversely, for reactions where charge is dispersed in the transition state, a non-polar environment might be favorable.

Without specific experimental data for Ethane, 1,2-bis(2-fluoroethoxy)-, these points remain general considerations for fluorinated ethers.

Facilitation of Specific Chemical Transformations

There is a lack of documented research demonstrating the specific use of Ethane, 1,2-bis(2-fluoroethoxy)- as a solvent or reagent to facilitate particular chemical transformations in general organic synthesis. The existing literature is predominantly focused on its electrochemical applications.

For context, fluorinated solvents, in general, are valued for their high chemical stability and inertness, which can be advantageous in reactions involving highly reactive reagents or intermediates. envirotech-europe.com Their unique solubility profiles can also be exploited in biphasic catalysis, where a catalyst is sequestered in a fluorous phase, facilitating its separation from the reactants and products in an organic phase. However, no such applications have been specifically reported for Ethane, 1,2-bis(2-fluoroethoxy)-.

Role in Extraction and Purification Processes

Specific studies detailing the use of Ethane, 1,2-bis(2-fluoroethoxy)- in extraction and purification processes are not found in the reviewed literature. However, the physical properties of fluorinated ethers suggest potential utility in these areas.

Generally, fluorinated solvents exhibit low miscibility with water and many common organic solvents, a property that is fundamental to liquid-liquid extraction processes. A patent for purifying fluorine-based solvents mentions that their low solubility in water allows for the separation of water-miscible organic solvent pollutants through washing. google.com This suggests that Ethane, 1,2-bis(2-fluoroethoxy)-, likely having low water solubility, could potentially be used to extract non-polar to moderately polar compounds from aqueous mixtures.

Furthermore, the distinct properties of fluorinated solvents can be leveraged in purification techniques. For instance, their unique polarity can lead to different selectivity in chromatographic separations compared to conventional solvents. While no specific examples are available for the title compound, this remains a theoretical possibility based on the characteristics of the broader class of fluorinated ethers.

Theoretical and Computational Chemistry Studies of Ethane, 1,2 Bis 2 Fluoroethoxy

Quantum Chemical Calculations of Molecular Interactions and Solvation Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental molecular interactions and solvation properties of electrolyte solvents like Ethane, 1,2-bis(2-fluoroethoxy)-. These calculations provide insights into the electronic structure and energetics that govern the behavior of the molecule in a solution.

For fluorinated ethers, the interaction with lithium ions (Li⁺) is of particular interest for battery applications. DFT calculations can be used to determine the binding energy between the ether and a lithium ion. This is achieved by calculating the energies of the individual optimized structures of the ether and the Li⁺ ion, and comparing the sum to the energy of the optimized Li⁺-ether complex. A more negative binding energy indicates a stronger interaction. The presence of electronegative fluorine atoms in Ethane, 1,2-bis(2-fluoroethoxy)- influences the electron distribution on the ether oxygen atoms, which in turn affects the strength of the Li⁺-ether coordination. arxiv.orgrsc.org

Table 1: Representative Calculated Properties for Ethane, 1,2-bis(2-fluoroethoxy)-

| Property | Value | Source |

| Molecular Formula | C₆H₁₂F₂O₂ | nih.govchemfish.com |

| Molecular Weight | 154.16 g/mol | chemfish.commsesupplies.com |

| IUPAC Name | 1,2-bis(2-fluoroethoxy)ethane | nih.gov |

| InChIKey | CQEZINWOTGMJQC-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C(COCCF)OCCF | nih.gov |

Molecular Dynamics Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a detailed view of interfacial phenomena at the atomic level. arxiv.orgnih.gov For Ethane, 1,2-bis(2-fluoroethoxy)- based electrolytes, MD simulations can elucidate the structure and dynamics of the interface between the electrolyte and an electrode surface, which is critical for understanding battery performance.

While specific MD studies on the interfacial behavior of Ethane, 1,2-bis(2-fluoroethoxy)- are not extensively documented, research on similar fluorinated ether electrolytes provides significant insights. rsc.orgresearchgate.net These simulations typically model the electrolyte, containing the solvent (the fluorinated ether), a lithium salt (like LiFSI or LiPF₆), and the electrode surfaces (often graphite (B72142) or lithium metal). arxiv.orgrsc.org

Key findings from MD simulations of related systems indicate that fluorinated ethers can influence the formation of the solid electrolyte interphase (SEI), a protective layer that forms on the anode surface. nih.gov The composition and structure of the SEI are crucial for the stability and longevity of the battery. MD simulations can track the decomposition of electrolyte components at the electrode surface and the subsequent formation of inorganic and organic species that constitute the SEI. nih.gov The orientation of the Ethane, 1,2-bis(2-fluoroethoxy)- molecules at the interface, influenced by the electric field and surface interactions, can be monitored to understand its role in the SEI formation process.

Furthermore, MD simulations can be employed to study the transport of lithium ions through the electrolyte and across the interface. rsc.org The diffusion coefficient of Li⁺ ions, the structure of their solvation shells, and the energy barriers for desolvation at the electrode surface are all important parameters that can be extracted from MD trajectories. researchgate.netwpmucdn.com

Computational Prediction of Electrochemical Performance Parameters

Computational methods are increasingly used to predict the electrochemical performance of electrolyte materials, guiding the design of new, more efficient systems. For Ethane, 1,2-bis(2-fluoroethoxy)-, key performance parameters such as electrochemical stability, ionic conductivity, and lithium-ion transference number can be estimated using computational chemistry.

The electrochemical stability window (ESW) of an electrolyte is the range of voltages over which it remains stable without being oxidized or reduced. The oxidation and reduction potentials can be calculated using DFT by determining the ionization potential and electron affinity of the solvent molecule. mdpi.com For fluorinated ethers, the presence of fluorine atoms generally increases the oxidative stability due to their strong electron-withdrawing nature. whut.edu.cn

Ionic conductivity is another critical parameter that can be predicted using MD simulations. By simulating the movement of ions in the electrolyte under the influence of an electric field (a non-equilibrium MD simulation) or from equilibrium simulations via the Green-Kubo relations, the ionic conductivity can be calculated. rsc.org The conductivity is highly dependent on the viscosity of the electrolyte and the nature of the ion-solvent and ion-ion interactions.

The lithium-ion transference number (t₊), which represents the fraction of the total ionic conductivity that is due to the movement of Li⁺ ions, is also a key performance indicator. A high transference number is desirable to minimize concentration gradients and improve battery performance. Computational methods can estimate t₊ by analyzing the correlated motion of ions from MD simulations.

Table 2: Computationally Relevant Properties of a Related Fluoroether Solvent

| Property | Description | Relevance to Electrochemical Performance |

| Oxidation Potential | The energy required to remove an electron from the molecule. | Determines the stability of the electrolyte against oxidation at the cathode. A higher potential is desirable for high-voltage batteries. |

| Reduction Potential | The energy released when an electron is added to the molecule. | Determines the stability of the electrolyte against reduction at the anode. A lower potential is desirable. |

| Li⁺ Binding Energy | The strength of the interaction between a lithium ion and the solvent molecule. | Influences salt dissolution, ion mobility, and the desolvation process at the electrode surface. |

| Dipole Moment | A measure of the polarity of the molecule. | Affects the solvent's ability to dissolve salts and its interaction with charged electrode surfaces. |

Structure-Reactivity Relationship Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the relationship between the molecular structure of electrolyte components and their reactivity. For Ethane, 1,2-bis(2-fluoroethoxy)-, understanding how its structure influences its chemical behavior is key to optimizing its performance in applications such as lithium batteries.

The presence and position of the fluorine atoms in the Ethane, 1,2-bis(2-fluoroethoxy)- molecule are critical in determining its reactivity. The strong electron-withdrawing effect of fluorine atoms can significantly impact the electron density distribution across the molecule. This, in turn, affects the reactivity of the ether oxygen atoms and the C-H and C-O bonds. Computational models can quantify these effects through population analysis and by mapping the electrostatic potential on the molecular surface.

For instance, a lower electron density on the ether oxygens, induced by the fluorine atoms, can lead to a weaker coordination with Li⁺ ions. rsc.org While this might seem detrimental for salt dissolution, it can be beneficial for ion mobility and for facilitating the desolvation of Li⁺ ions at the electrode interface, which is a crucial step in the charge-transfer process.

Furthermore, computational studies can investigate the decomposition pathways of the solvent molecule. By calculating the bond dissociation energies and the energy barriers for various reaction pathways, it is possible to predict the most likely decomposition products. This information is vital for understanding the formation of the SEI layer and for designing more stable electrolyte formulations. Studies on similar fluorinated ethers have shown that the fluorinated segments of the molecules can contribute to the formation of a stable, LiF-rich SEI, which is known to enhance battery performance. nih.gov

The relationship between the chain length and the number of ether and fluorinated groups in fluoroethers and the resulting ion transport mechanisms has been systematically studied using all-atom molecular dynamics simulations. rsc.orgresearchgate.net These studies reveal that an optimal balance exists for achieving high ionic conductivity, where the mechanism can shift from ion hopping in shorter chain solvents to co-diffusion with longer chains. rsc.org

Research on Derivatives and Analogues of Ethane, 1,2 Bis 2 Fluoroethoxy

Design Principles for Modulating Physicochemical Properties through Structural Modification

The modification of fluoroethers like "Ethane, 1,2-bis(2-fluoroethoxy)-" is guided by several key design principles aimed at tuning their physicochemical properties. The introduction of fluorine atoms is a primary strategy to alter characteristics such as metabolic stability, lipophilicity, and protein affinity. nih.gov The highly polar nature of the carbon-fluorine bond can significantly impact the conformational stability and, consequently, the physical and biological properties of the molecule. beilstein-journals.org

In the context of electrolyte design for lithium metal batteries, a critical application for fluoroethers, molecular engineering principles are paramount. researchgate.net The performance metrics, particularly ionic conductivity and oxidative stability, can be adjusted by varying the fluorine content and the length of the ether segments. researchgate.net All-atom molecular dynamics simulations have been employed to understand how different molecular architectures affect ion transport and solvation. researchgate.net These studies have revealed that solvent size is a determining factor for lithium-ion transport kinetics, solvation structure, and energy. researchgate.net

A crucial design principle involves balancing the trade-off between the high self-diffusivity of shorter fluoroether chains and the increased stability of local solvation shells provided by longer chains. researchgate.net The mechanism of lithium-ion transport can shift from ion hopping between different solvent chains in shorter-chain solvents to a co-diffusion mechanism with longer-chain solvents. researchgate.net This suggests that an optimal intermediate chain length exists to maximize ionic conductivity. researchgate.net Therefore, a quantitative understanding of structure-property relationships forms the basis for the rational design of new fluoroether-based molecules with enhanced performance for specific applications. nih.gov

Synthesis and Characterization of Halogenated and Alkoxylated Analogues

The synthesis of halogenated and alkoxylated analogues of "Ethane, 1,2-bis(2-fluoroethoxy)-" involves various organic synthesis methodologies to introduce different halogens or extend the alkoxy chains. These modifications aim to systematically alter the compound's properties.

Halogenated Analogues: The introduction of halogens other than fluorine, such as chlorine or iodine, creates analogues with different reactive and physical properties. For instance, the synthesis of chlorinated analogues like 1,2-Bis(2-chloroethoxy)ethane (B86423) is well-documented. chemicalbook.comsigmaaldrich.comcphi-online.com A common synthetic route involves the reaction of a diol, such as triethylene glycol, with a chlorinating agent like thionyl chloride in the presence of a base like pyridine (B92270). chemicalbook.com The general procedure involves dissolving the diol and pyridine in a solvent like dioxane, followed by the slow addition of thionyl chloride at an elevated temperature. chemicalbook.com After the reaction, the product is isolated through extraction and distillation. chemicalbook.com Similarly, iodinated analogues such as 1,2-Bis(2-iodoethoxy)ethane can be synthesized and are used as crosslinking reagents. sigmaaldrich.com

The fluorination of precursors is another key strategy. Nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) is a common method to introduce fluorine atoms into a molecule. nih.govnih.gov The choice of solvent and reaction temperature can significantly impact the yield of the fluorinated product. nih.gov Electrophilic fluorination, using reagents such as Selectfluor, provides an alternative route for synthesizing fluorinated analogues. nih.gov

Alkoxylated Analogues: The synthesis of alkoxylated analogues involves extending the ether chains. This can be achieved through Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide. While specific examples for "Ethane, 1,2-bis(2-fluoroethoxy)-" are not detailed in the provided results, the general principles of ether synthesis would apply.

Characterization: The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is essential for elucidating the molecular structure and confirming the position of the halogen atoms. Infrared (IR) spectroscopy helps in identifying functional groups, such as the C-O-C ether linkages and the C-F bonds. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Investigation of Ether Chain Length and Branching Effects on Performance

The length and branching of the ether chains in molecules analogous to "Ethane, 1,2-bis(2-fluoroethoxy)-" have a profound impact on their performance characteristics, particularly in applications such as electrolytes for batteries. researchgate.net

The table below summarizes the general trends observed with the modification of ether chains in fluoroether compounds based on the provided research.

| Structural Modification | Effect on Physicochemical Property | Impact on Performance (e.g., in Electrolytes) | Reference |

| Increasing Chain Length | Increased viscosity, boiling point. | Can decrease ion mobility due to slower solvent dynamics. May improve solvation shell stability. A non-monotonic effect on ionic conductivity is observed, with an optimal intermediate length. | researchgate.net |

| Decreasing Chain Length | Decreased viscosity, boiling point. | Can increase ion mobility due to faster solvent dynamics and ion hopping mechanism. | researchgate.net |

| Introducing Branching | Likely decreased melting point and viscosity. Increased steric hindrance. | May alter ion solvation and coordination, potentially impacting conductivity and stability. | beilstein-journals.org |

Environmental Considerations and Degradation Pathways of Ethane, 1,2 Bis 2 Fluoroethoxy

Biotransformation and Biodegradation Studies

Biotransformation and biodegradation involve the breakdown of organic compounds by living organisms, primarily microorganisms. These processes are crucial in determining the ultimate fate and persistence of chemicals in the environment.

Direct studies on the biodegradation of Ethane, 1,2-bis(2-fluoroethoxy)- are not available in the current scientific literature. However, research on analogous chlorinated and fluorinated compounds provides insights into potential metabolic pathways.

For instance, the anaerobic biodegradation of bis(2-chloroethyl) ether (BCEE) has been demonstrated to occur via a nucleophilic, SN2-type dechlorination mechanism. nih.gov This suggests that microorganisms in anoxic environments might be capable of cleaving the carbon-halogen bond. Similarly, studies on 1,2-dichloroethane (B1671644) (1,2-DCA) have shown that it can be biodegraded under various redox conditions by microbial communities containing species such as Dehalococcoides, Dehalobacter, and Desulfitobacterium. researchgate.netwur.nl These organisms are known for their ability to use halogenated compounds as electron acceptors in a process called dehalorespiration.

The biodegradation of fluorinated compounds is generally more challenging due to the high strength of the C-F bond. However, some microorganisms have been shown to be capable of defluorination. It is conceivable that specialized microbial consortia could adapt to degrade Ethane, 1,2-bis(2-fluoroethoxy)-, potentially through initial cleavage of the ether bond followed by dehalogenation of the resulting fluoroethoxy moieties. The initial step could be either hydrolytic or oxidative, catalyzed by microbial enzymes.

| Analogous Compound | Biodegradation Pathway | Key Microorganisms | Environmental Conditions | Reference |

|---|---|---|---|---|

| bis(2-chloroethyl) ether (BCEE) | Anaerobic nucleophilic, SN2-type dechlorination | Not specified | Anaerobic groundwater | nih.gov |

| 1,2-dichloroethane (1,2-DCA) | Reductive dechlorination | Dehalococcoides spp., Dehalobacter spp., Desulfitobacterium spp. | Anaerobic sediment | researchgate.netwur.nl |

| 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) | Degradation by mixed cultures | Ganoderma lingzhi, Pseudomonas aeruginosa | Lab culture | researchgate.net |

Environmental Persistence and Mobility Assessments

The environmental persistence of Ethane, 1,2-bis(2-fluoroethoxy)- is expected to be significant due to the presence of the carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, rendering fluorinated compounds resistant to many degradation processes.

Persistence: Based on the high stability of related fluorinated ethers, Ethane, 1,2-bis(2-fluoroethoxy)- is likely to persist in the environment for extended periods. Its resistance to abiotic degradation mechanisms like hydrolysis and direct photolysis, coupled with the likely slow rate of biodegradation, contributes to its potential for long-range transport and accumulation in various environmental compartments.

Mobility: The mobility of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment (Koc). While specific experimental data for Ethane, 1,2-bis(2-fluoroethoxy)- are scarce, its structure as a relatively small, polar ether suggests it would have a moderate to high mobility in soil and could leach into groundwater. nih.gov The presence of fluorine atoms can also influence its partitioning behavior. For comparison, the chlorinated analog 1,2-dichloroethane is known to be mobile in soil and can contaminate groundwater. cdc.gov

| Environmental Compartment | Expected Behavior of Ethane, 1,2-bis(2-fluoroethoxy)- (Inferred) | Governing Factors | Evidence from Analogs |

|---|---|---|---|

| Atmosphere | Potentially long half-life, subject to slow degradation by hydroxyl radicals. | Vapor pressure, reaction rate with •OH. | 1,2-dichloroethane has an atmospheric half-life of 73 days. cdc.gov |

| Water | Likely to be persistent and mobile. | Water solubility, resistance to hydrolysis and biodegradation. | Chlorinated ethers and ethanes can persist in groundwater. nih.govnih.gov |

| Soil/Sediment | Moderate to high mobility, with potential for leaching. Low to moderate adsorption. | Soil organic carbon content (Koc), water solubility. | 1,2-dichloroethane is mobile in soil. cdc.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings on Ethane, 1,2-bis(2-fluoroethoxy)-

Academic research on Ethane, 1,2-bis(2-fluoroethoxy)-, while not extensive, points towards its potential as a specialized solvent, particularly within the field of electrochemistry. The primary academic findings are centered on its application as an electrolyte component in high-energy-density batteries.

A notable patent highlights the use of Ethane, 1,2-bis(2-fluoroethoxy)- as an electrolyte solution in lithium metal batteries. google.com In this context, the compound, referred to as Compound 1, was used to dissolve 2M LiFSI (lithium bis(fluorosulfonyl)imide), a common salt in advanced battery electrolytes. google.com The resulting electrolyte was then tested in a 5Ah lithium metal battery featuring a nickel-rich NMC811 cathode, indicating its viability in next-generation energy storage systems. google.com

The investigation of fluorinated ethers, as a class, is driven by the need for non-aqueous electrolytes that exhibit high voltage stability and improved safety characteristics. The introduction of fluorine into the molecular structure of ether solvents is known to enhance their oxidative stability, a critical property for electrolytes in high-voltage lithium-ion batteries. While detailed performance data for Ethane, 1,2-bis(2-fluoroethoxy)- specifically is limited in the public domain, its inclusion in patent literature underscores its relevance and potential in this competitive research area.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its promising application, there is a significant scarcity of dedicated academic studies focusing exclusively on Ethane, 1,2-bis(2-fluoroethoxy)-. The majority of available information is found within patent literature or as entries in chemical databases, which provide basic physicochemical properties but lack in-depth experimental analysis.

Furthermore, the synthesis and purification of Ethane, 1,2-bis(2-fluoroethoxy)- for high-purity applications, such as in electrolytes, is not extensively documented in academic literature. While general synthetic routes for similar ethers exist, optimization for yield, purity, and cost-effectiveness for this specific compound is an area ripe for investigation.

Emerging research should, therefore, focus on:

Fundamental Electrochemical Characterization: Systematic studies to determine the ionic conductivity of various salt concentrations in Ethane, 1,2-bis(2-fluoroethoxy)-, its oxidative and reductive stability limits, and its compatibility with different electrode materials.

SEI Formation Studies: In-depth analysis of the composition and properties of the SEI layer formed in the presence of this electrolyte solvent, which is crucial for the cycle life and safety of lithium metal batteries.

Comparative Performance Analysis: Benchmarking the performance of Ethane, 1,2-bis(2-fluoroethoxy)-based electrolytes against established and other emerging fluorinated ether electrolytes.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict its electrochemical properties, solvation behavior with different lithium salts, and interaction with electrode surfaces.

Potential for Interdisciplinary Research and Novel Applications

The unique properties of Ethane, 1,2-bis(2-fluoroethoxy)- suggest opportunities for interdisciplinary research beyond its immediate application in batteries.

The intersection of materials science and electrochemistry is paramount. The development of high-performance electrolytes containing this fluorinated ether would benefit from collaborative efforts to design and synthesize novel electrode materials that are compatible and exhibit enhanced performance with this specific solvent.

Furthermore, the field of computational chemistry can play a pivotal role in accelerating the discovery and optimization of electrolytes based on Ethane, 1,2-bis(2-fluoroethoxy)-. Collaboration between experimentalists and computational scientists can provide a deeper understanding of the molecular-level interactions governing electrolyte performance and guide the rational design of improved systems.

Beyond energy storage, the properties of fluorinated ethers suggest potential applications in other areas:

Specialized Solvents: Its unique polarity and thermal stability could make it a valuable solvent for specific chemical reactions or as a component in separation processes.

Functional Fluids: Its properties might be suitable for use as a heat transfer fluid or a lubricant in specialized applications where chemical inertness and a specific viscosity profile are required.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Ethane, 1,2-bis(2-fluoroethoxy)-, and how do yields vary under different conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting tetrafluoroethylene with ethylene glycol in the presence of a base (e.g., KOH) yields 1,2-bis(1,1,2,2-tetrafluoroethoxy)ethane with ~33% efficiency. Optimization strategies include varying reaction temperature (e.g., 80–120°C) and solvent polarity to improve yields . Similar approaches are used for related ethane derivatives, where stepwise halogenation and etherification are critical .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For instance, H and F NMR can confirm the absence of unreacted starting materials and verify fluorine substitution patterns. Mass spectrometry (MS) and elemental analysis are used to corroborate molecular weight (e.g., 190.14 g/mol for CHFO) and stoichiometry .

Q. What safety protocols are recommended for handling fluorinated ethane derivatives in laboratory settings?

- Methodology : Safety Data Sheets (SDS) emphasize using fume hoods, nitrile gloves, and flame-resistant lab coats due to the compound’s flash point (~45°C) and potential toxicity. Waste must be segregated and disposed via certified hazardous waste services to comply with EPA regulations .

Advanced Research Questions

Q. How do fluorine substituents influence the thermodynamic properties of Ethane, 1,2-bis(2-fluoroethoxy)-?

- Methodology : Fluorine’s electronegativity enhances thermal stability and reduces vapor pressure. Experimental determination involves static vapor pressure measurements (e.g., using ebulliometry) between 273–365 K. Data analysis via Antoine equations reveals boiling points (~141°C) and vaporization enthalpies (~32.7 kJ/mol) . Comparative studies with non-fluorinated analogs (e.g., 1,2-dimethoxyethane) highlight fluorine’s role in lowering flammability .

Q. What experimental challenges arise in characterizing this compound’s phase behavior, and how are they mitigated?

- Methodology : Challenges include hygroscopicity and decomposition at high temperatures. Differential Scanning Calorimetry (DSC) under inert atmospheres (N/Ar) measures melting points and glass transitions. Isothermal titration calorimetry (ITC) quantifies solvation effects in polar solvents like DMSO or acetonitrile .

Q. How does this compound function as a flame retardant in polymer composites?

- Methodology : In wood-plastic composites (WPCs), it reduces heat release rate (HRR) and total heat release (THR) by promoting char formation. Synergistic effects with nanoclay (e.g., montmorillonite) are quantified via cone calorimetry (ISO 5660) and thermogravimetric analysis (TGA). The compact char layer acts as a thermal barrier, delaying ignition .

Q. What regulatory considerations apply to novel fluorinated ethane derivatives in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.